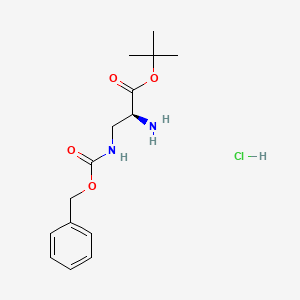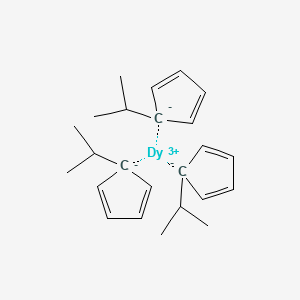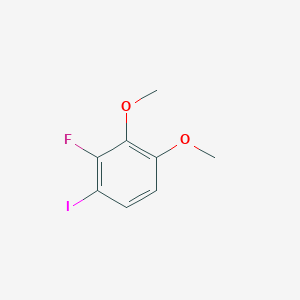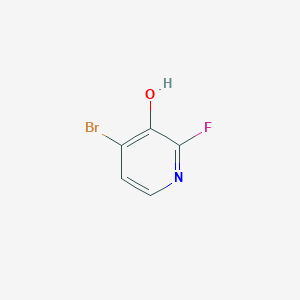![molecular formula C9H20BrN3O3 B6314857 (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide CAS No. 410538-35-1](/img/structure/B6314857.png)
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-Ala-OH hydrobromide is a synthetic peptide consisting of lysine (Lys), alanine (Ala), and hydroxyl (OH) groups . It is used for water solubility enhancement. The molecular weight of this compound is 298.18 .
Synthesis Analysis
The potentially immunoactive lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH was synthesized . The value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield was demonstrated . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis
The IUPAC name of H-Lys-Ala-OH hydrobromide is (2S)-2- { [ (2S)-2,6-diaminohexanoyl]amino}propanoic acid hydrobromide . The InChI code is 1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 .Chemical Reactions Analysis
The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .Physical and Chemical Properties Analysis
H-Lys-Ala-OH hydrobromide is a white powder . It should be stored at 2-8 C .作用机制
Target of Action
H-Lys-Ala-OH, also known as H-Lys-Ala-OH hydrobromide, is a dipeptide
Mode of Action
This can result in a variety of changes, such as altered enzymatic activity, changes in cell signaling, or modifications to cellular structures .
Biochemical Pathways
For instance, they can affect signal transduction pathways, metabolic pathways, or pathways involved in cell growth and differentiation .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These effects can include changes in gene expression, alterations in cell signaling, modulation of enzymatic activity, and effects on cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of peptides like H-Lys-Ala-OH. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the peptide and its ability to bind to its targets. Additionally, the physiological environment within the body, including factors such as the presence of proteolytic enzymes, can influence the peptide’s stability and bioavailability .
安全和危害
未来方向
The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . The list of methods used for peptide synthesis started during the last century continues to grow .
生化分析
Biochemical Properties
H-Lys-Ala-OH plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have immunostimulatory activity, indicating that it may interact with immune system proteins
Cellular Effects
The effects of H-Lys-Ala-OH on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of H-Lys-Ala-OH involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Lys-Ala-OH can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of H-Lys-Ala-OH can vary with different dosages in animal models. Studies have shown that it has immunostimulatory activity and is essentially non-toxic in the range of doses tested
Metabolic Pathways
H-Lys-Ala-OH is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that H-Lys-Ala-OH is involved in are still being explored.
Transport and Distribution
H-Lys-Ala-OH is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWAQWTXYMLNEB-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)
![1-[(1S,2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314797.png)
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B6314803.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

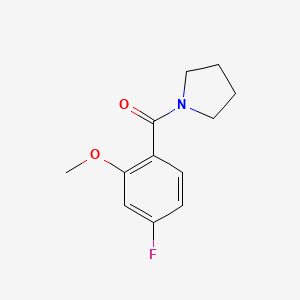
![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)
